
Disodium tridecylsulfosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium tridecylsulfosuccinate is a chemical compound with the formula C17H30Na2O7S. It is a type of anionic surfactant commonly used in various industrial and consumer products due to its excellent surface-active properties. This compound is known for its ability to lower surface tension, making it an effective wetting agent, emulsifier, and dispersant .
Vorbereitungsmethoden
The preparation of disodium tridecylsulfosuccinate typically involves a two-step process: esterification and sulfonation. In the esterification stage, tridecyl alcohol reacts with maleic anhydride in the presence of a catalyst to form tridecyl maleate. This reaction is carried out at elevated temperatures. In the sulfonation stage, tridecyl maleate reacts with sodium bisulfite to form this compound . Industrial production methods often involve continuous processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Disodium tridecylsulfosuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acids.
Reduction: Reduction reactions are less common but can occur under strong reducing conditions.
Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Disodium tridecylsulfosuccinate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.
Biology: In biological research, it is used to disrupt cell membranes and extract cellular components.
Medicine: It is used in pharmaceutical formulations as an emulsifying agent to improve the bioavailability of drugs.
Industry: It is widely used in the production of detergents, cleaning agents, and personal care products due to its excellent cleaning and emulsifying properties
Wirkmechanismus
The mechanism of action of disodium tridecylsulfosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic substances in aqueous solutions. The compound interacts with the lipid bilayers of cell membranes, leading to their disruption and the release of cellular contents. This mechanism is particularly useful in applications requiring the breakdown of biological membranes .
Vergleich Mit ähnlichen Verbindungen
Disodium tridecylsulfosuccinate is part of a broader class of alkyl sulfosuccinate salts. Similar compounds include:
Diethylhexyl sodium sulfosuccinate: Known for its use as a stool softener and emulsifier.
Disodium lauryl sulfosuccinate: Commonly used in personal care products for its mildness and foaming properties.
Eigenschaften
CAS-Nummer |
83147-64-2 |
|---|---|
Molekularformel |
C17H30Na2O7S |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
disodium;2-sulfo-2-tridecylbutanedioate |
InChI |
InChI=1S/C17H32O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(16(20)21,14-15(18)19)25(22,23)24;;/h2-14H2,1H3,(H,18,19)(H,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI-Schlüssel |
QIKBKLBUYNRIBS-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCC(CC(=O)[O-])(C(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


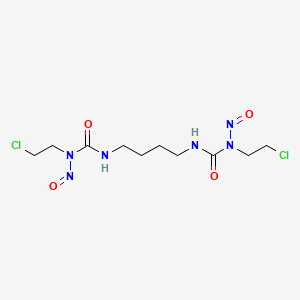
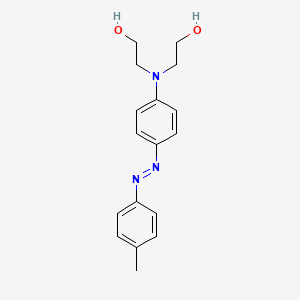


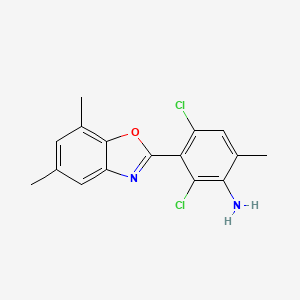
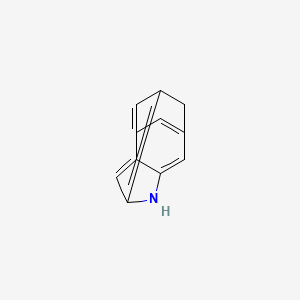
![4a,5,7,8,8a,9-Hexahydro-9-methylene-6H-1,2,4-triazolo[4,3-a]indole](/img/structure/B13798858.png)
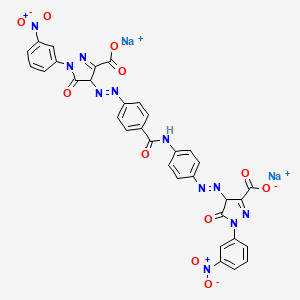
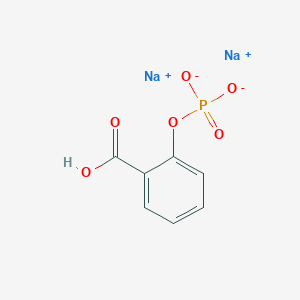
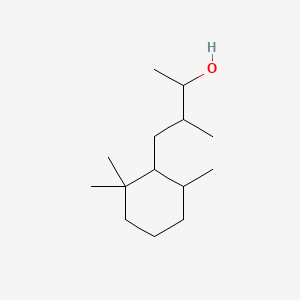
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)

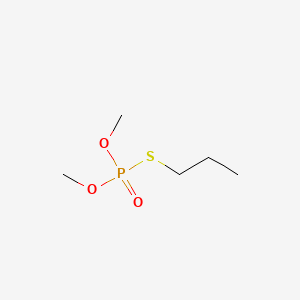
![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
